molecular formula C13H18O2 B14845523 3-(Cyclopropylmethyl)-5-isopropoxyphenol

3-(Cyclopropylmethyl)-5-isopropoxyphenol

Cat. No.: B14845523
M. Wt: 206.28 g/mol
InChI Key: BZSKRELHNQXPOL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5-isopropoxyphenol is a phenolic derivative characterized by a cyclopropylmethyl substituent at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The compound’s structure combines steric bulk (cyclopropylmethyl) and moderate lipophilicity (isopropoxy), which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-7-11(5-10-3-4-10)6-12(14)8-13/h6-10,14H,3-5H2,1-2H3

InChI Key

BZSKRELHNQXPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-(Cyclopropylmethyl)-5-isopropoxyphenol .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenol group or other functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(Cyclopropylmethyl)-5-isopropoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl and isopropoxy groups may also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(Cyclopropylmethyl)-5-isopropoxyphenol, we analyze structurally analogous compounds from the provided evidence and broader chemical literature. Key comparisons focus on substituent effects, molecular properties, and functional group contributions.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound C₁₃H₁₈O₂ Cyclopropylmethyl, Isopropoxy Phenol, Ether ~206.28 (calculated) Hypothesized antioxidant activity
(3-(2-Chlorophenyl)isoxazol-5-yl)methanol C₁₀H₈ClNO₂ 2-Chlorophenyl, Hydroxymethyl Isoxazole, Alcohol 225.63 Intermediate in drug synthesis
2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol C₁₁H₁₀ClNO₂ 4-Chlorophenyl, Ethanol Isoxazole, Alcohol 239.66 Antimicrobial screening candidate
2-Isopropyl-5-methylcyclohexyl methylphosphonofluoridate C₁₃H₂₆FO₂P Isopropyl, Methyl, Phosphonofluoridate Organophosphorus ester 272.31 High toxicity (nerve agent analog)

Key Findings:

Substituent Impact: Cyclopropylmethyl vs. Halogenated Aromatics: The cyclopropylmethyl group in this compound introduces steric hindrance and moderate lipophilicity, contrasting with the electron-withdrawing effects of chlorophenyl groups in isoxazole derivatives (e.g., (3-(2-Chlorophenyl)isoxazol-5-yl)methanol). This difference may alter reactivity in substitution or hydrogen-bonding interactions . Isopropoxy vs.

Functional Group Contributions: Phenolic vs. Isoxazole Cores: Phenolic compounds like this compound exhibit acidity (pKa ~10) due to the hydroxyl group, enabling hydrogen bonding. In contrast, isoxazole derivatives (e.g., from ) are heterocyclic and less acidic, favoring π-π stacking or metal coordination . Organophosphorus Esters: The methylphosphonofluoridate group in ’s compound confers high toxicity via acetylcholinesterase inhibition, a mechanism irrelevant to phenolic or isoxazole-based structures .

Biological and Industrial Relevance: Phenolic derivatives are often explored for antioxidant or anti-inflammatory applications, whereas isoxazole derivatives are common in antimicrobial or kinase inhibitor drug development . The organophosphorus compound in represents a niche in toxicology or chemical weapon research .

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